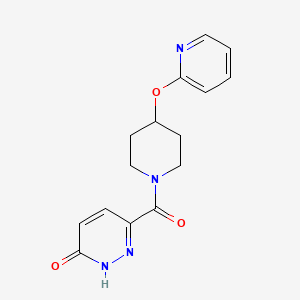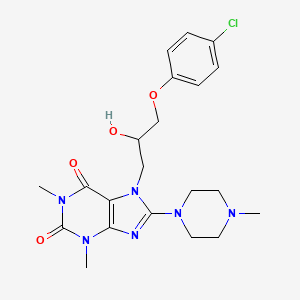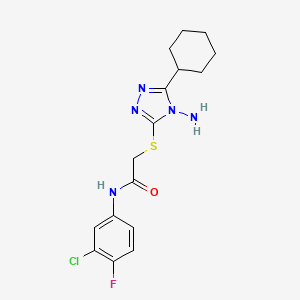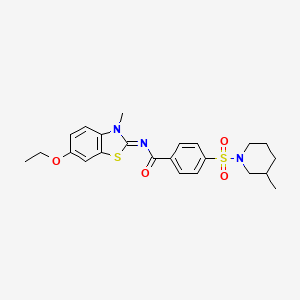
N-(3,5-dibromopyridin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,5-dibromopyridin-2-yl)formamide” is a chemical compound with the molecular formula C6H4Br2N2O . It is also known by its IUPAC name, N-(3,5-dibromo-2-pyridyl)formamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with two bromine atoms and a formamide group . The presence of the bromine atoms makes the compound a good candidate for further reactions, particularly those involving nucleophilic substitution .Aplicaciones Científicas De Investigación
Antifungal Applications
Research has demonstrated the antifungal potential of bromopyrrole alkaloids, compounds which are structurally related to dibromopyridinyl derivatives. For instance, various bromopyrrole alkaloids isolated from the South China Sea sponge Agelas sp. have shown effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model. Such findings highlight the potential of dibromopyridinyl-related compounds in antifungal research and development (Zhu et al., 2016).
Synthetic Chemistry
Formamides, including those related to dibromopyridinyl compounds, play a crucial role in synthetic chemistry. They serve as nucleophiles in reactions leading to the formation of densely substituted 2-aminopyridines, demonstrating the versatility of formamides in constructing complex molecular architectures (Weng et al., 2018). Additionally, formamides have been used in the selective N-formylation of amines containing unsaturated groups using CO2 and H2, showcasing their utility in sustainable chemistry applications (Liu et al., 2017).
Prebiotic Chemistry
The role of formamide in prebiotic chemistry has been explored, particularly its ability to act as a precursor for several components of nucleic acids under prebiotic conditions. When heated in the presence of montmorillonites, formamide facilitates the synthesis of purine, adenine, cytosine, and uracil, among others. This showcases the potential of formamide and related compounds in studying the origins of life and informational polymers (Saladino et al., 2004).
Safety and Hazards
“N-(3,5-dibromopyridin-2-yl)formamide” is classified with a GHS07 signal word, indicating that it is a warning hazard . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZRUKFNQFKWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2662906.png)
![2-(benzhydrylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662907.png)
![ethyl 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carboxylate](/img/structure/B2662908.png)





![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)

![3-butyl-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2662925.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2662927.png)
![2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2662929.png)
